molecular formula C20H18BrN3O2 B2565743 3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1004665-56-8

3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2565743
CAS No.: 1004665-56-8
M. Wt: 412.287
InChI Key: IKRXGUCEMUTCGM-UHFFFAOYSA-N
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Description

3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound with the molecular formula C20H18BrN3O2 and a molecular weight of 412.287 g/mol This compound features a bromine atom, a benzamide group, and a pyridazine ring substituted with a p-tolyl group

Properties

IUPAC Name

3-bromo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-14-5-7-15(8-6-14)18-9-10-19(24-23-18)26-12-11-22-20(25)16-3-2-4-17(21)13-16/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXGUCEMUTCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridazine.

    Attachment of the Benzamide Group: The benzamide group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Bromination: The final step involves the bromination of the aromatic ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or the pyridazine ring, leading to the formation of amines or dihydropyridazines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    p-Toluic acid or p-tolualdehyde.

    Reduction: Amino derivatives or dihydropyridazines.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various coupling reactions.

Biology and Medicine

This compound is studied for its potential biological activities. Pyridazine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and the benzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-(pyridazin-3-yl)oxy)ethyl)benzamide: Lacks the p-tolyl group, which may reduce its binding affinity.

    N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and functionalization potential.

Uniqueness

The presence of both the bromine atom and the p-tolyl group in 3-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide makes it unique, providing a balance of reactivity and binding affinity that can be exploited in various applications.

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